N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine
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Overview
Description
N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine is an organic compound that features a biphenyl group attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine typically involves the reaction of biphenyl-4-carbaldehyde with 2-methoxyethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or aminated biphenyl derivatives.
Scientific Research Applications
N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of certain enzymes or receptors. For example, it could inhibit voltage-gated sodium channels, leading to reduced neuronal excitability and anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(biphenyl-4-ylmethyl)-1H-imidazole: Another biphenyl derivative with potential pharmacological activities.
N-(1H)-Tetrazole sulfoximines: Compounds with similar structural features and applications in medicinal chemistry.
Benzimidazole derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-methoxyethyl)amine is unique due to its specific combination of a biphenyl group and a methoxyethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33g/mol |
IUPAC Name |
2-methoxy-N-[(4-phenylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-18-12-11-17-13-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
InChI Key |
NMTHIKAERJUHSH-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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